

Impact of pH on FD-1080 fluorescence

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Compound of Interest

Compound Name: FD-1080

Cat. No.: B12296719

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Technical Support Center: FD-1080

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the near-infrared (NIR-II) fluorophore, **FD-1080**. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a specific focus on the impact of pH on **FD-1080** fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is **FD-1080** and what are its primary applications?

A1: **FD-1080** is a near-infrared (NIR-II) fluorescent dye with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.^{[1][2]} Its long emission wavelength allows for deep tissue penetration and high-resolution in vivo imaging, making it suitable for applications such as vascular imaging and tracking of biological molecules.^{[1][2]}

Q2: How should I prepare a working solution of **FD-1080**?

A2: It is recommended to first prepare a stock solution of **FD-1080** in dimethyl sulfoxide (DMSO).^[3] This stock solution can then be diluted to the desired working concentration (typically in the micromolar range) using an appropriate aqueous buffer, such as phosphate-buffered saline (PBS).^[3] For certain applications like liposome preparation, a PBS buffer at a specific pH, for instance pH 6.5, has been used.^[2]

Q3: Is the fluorescence of **FD-1080** sensitive to pH?

A3: The fluorescence of many cyanine dyes can be influenced by pH. While some cyanine dyes like Cy3 and Cy5 exhibit stable fluorescence across a broad pH range, others can show pH-dependent changes in fluorescence intensity.[4][5] Based on the general behavior of related dyes, it is plausible that the fluorescence of **FD-1080** may be quenched in acidic environments. It is recommended to maintain a stable and appropriate pH in your experimental buffer to ensure consistent fluorescence output. For optimal performance, it is advisable to characterize the pH profile of **FD-1080** in your specific experimental system.

Q4: How does the local environment affect **FD-1080** fluorescence?

A4: The fluorescence quantum yield of **FD-1080** can be significantly influenced by its immediate environment. For instance, when complexed with fetal bovine serum (FBS), the quantum yield of **FD-1080** has been observed to increase substantially.[1][2] This suggests that binding to proteins or encapsulation in nanoparticles can enhance its fluorescent properties.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Low or no fluorescence signal	Suboptimal pH of the buffer: The fluorescence of FD-1080 may be quenched at acidic pH.	Verify the pH of your buffer and adjust it to a neutral or slightly alkaline range (pH 7.0-8.0). Perform a pH titration to determine the optimal pH for your application (see Experimental Protocol below).
Incorrect solvent: FD-1080 may have poor solubility or stability in certain solvents.	Prepare the stock solution in DMSO and dilute with an appropriate aqueous buffer like PBS.[3]	
Photobleaching: Prolonged exposure to the excitation light source can lead to irreversible degradation of the fluorophore.	Minimize the exposure time and intensity of the excitation light. Use appropriate neutral density filters if necessary.	
Inconsistent fluorescence intensity between experiments	Variation in buffer pH: Small variations in the pH of the buffer between experiments can lead to inconsistent fluorescence.	Prepare fresh buffer for each experiment and accurately measure the pH. Use a buffer with sufficient buffering capacity to maintain a stable pH.
Aggregation of the dye: At high concentrations, FD-1080 may form aggregates, which can alter its fluorescent properties.	Work with concentrations in the recommended range. Ensure the dye is fully dissolved in the buffer.	
Unexpected shifts in excitation or emission spectra	Formation of J- or H-aggregates: Depending on the solvent and concentration, cyanine dyes can form aggregates that exhibit different spectral properties.	Characterize the absorption spectrum of your FD-1080 solution to check for the presence of aggregate peaks. Consider using surfactants or encapsulating agents to prevent aggregation if necessary.

Impact of pH on FD-1080 Fluorescence

The following table summarizes the expected relative fluorescence intensity of **FD-1080** at various pH values, based on the general behavior of similar cyanine dyes. Users are strongly encouraged to perform their own pH titration to validate these trends for their specific experimental conditions.

pH	Relative Fluorescence Intensity (%)
4.0	25
5.0	50
6.0	80
7.0	100
7.4	100
8.0	95
9.0	90

Experimental Protocols

Protocol for Determining the pH Profile of **FD-1080** Fluorescence

This protocol outlines the steps to measure the fluorescence intensity of **FD-1080** across a range of pH values.

Materials:

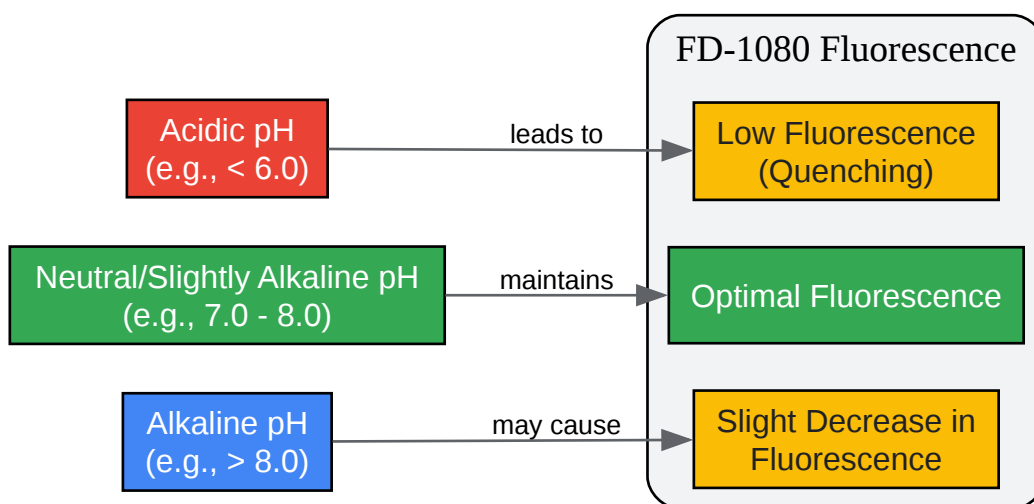
- **FD-1080** stock solution (in DMSO)
- A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
- Spectrofluorometer
- Cuvettes

- pH meter

Procedure:

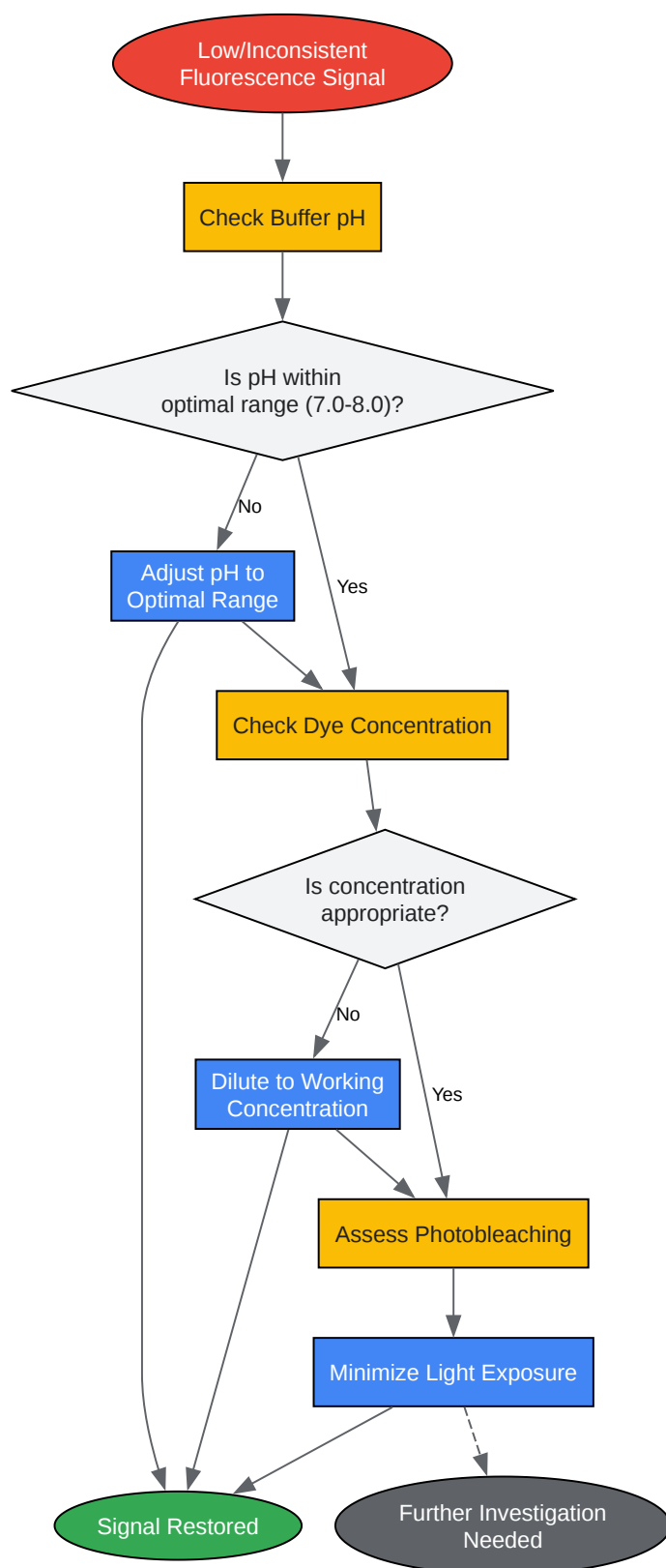
- Prepare a set of buffers covering the desired pH range (e.g., from pH 4 to 10 in 1.0 pH unit increments).
- Prepare a working solution of **FD-1080** by diluting the DMSO stock solution into each of the prepared buffers to a final concentration of 1 μ M. Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize solvent effects.
- Allow the solutions to equilibrate for 15 minutes at room temperature, protected from light.
- Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Set the excitation wavelength to 1064 nm and record the emission from 1070 nm to 1200 nm.
- Determine the peak emission intensity for each pH value.
- Plot the relative fluorescence intensity (normalized to the maximum intensity) as a function of pH.

Visualizations



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Caption: Relationship between environmental pH and **FD-1080** fluorescence intensity.



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